molecular formula C18H19N3O4S B11023416 ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11023416
M. Wt: 373.4 g/mol
InChI Key: YWSQRFSNRVCDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a hybrid structure combining a 1,3-thiazole core, an indole moiety, and an ethyl carboxylate group. The thiazole ring is substituted at the 2-position with a propanoylamino linker connected to a 5-methoxyindole group, while the 4-position features an ethyl carboxylate ester.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)

InChI Key

YWSQRFSNRVCDFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves several steps

    Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including the Fischer indole synthesis.

    Thiazole Formation: Introduce the thiazole ring. Thiazole synthesis typically involves cyclization reactions using appropriate reagents and conditions.

    Carboxylation: Finally, attach the carboxylate group (COOEt) to the thiazole ring.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: can undergo various reactions:

    Oxidation: Oxidative processes can modify the indole or thiazole moieties.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents can be introduced or replaced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major products formed during these reactions include derivatives with altered functional groups or side chains.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and use it as a building block for other molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The exact mechanism by which ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in the combination of the 5-methoxyindole and thiazole-carboxylate groups. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Thiazole-Indole Derivatives
Compound Name Indole Substituent Thiazole Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-Methoxy-1H-indol-1-yl Ethyl carboxylate at C4 Methoxy, propanoylamino, ester ~415.4 (estimated)
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate 1-Methyl-1H-indol-3-yl Ethyl carboxylate at C4 Methyl, propanoylamino, ester ~399.4 (estimated)
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole (non-indole) Ethyl carboxylate at C4 Benzothiazole, pyrazole, ester 302.35

Key Observations :

  • Indole vs. Benzothiazole : The target compound’s 5-methoxyindole group provides an electron-donating methoxy substituent, enhancing hydrogen-bonding capacity compared to the 1-methylindole analog and the benzothiazole-containing compound . This may improve solubility and target-binding interactions .
  • Hybrid Systems : The benzothiazole-pyrazole analog replaces the indole-thiazole scaffold, likely shifting biological targets due to altered aromatic interactions.

Challenges :

  • The 5-methoxy group in the target compound may require protection/deprotection steps during synthesis to avoid side reactions.
  • Steric hindrance from the indole substituents could affect reaction yields compared to simpler thiazole derivatives .

Physicochemical and Pharmacological Implications

Hydrogen Bonding and Solubility:
  • The 5-methoxy group in the target compound can act as a hydrogen-bond acceptor, improving aqueous solubility compared to the 1-methylindole analog .
Hypothesized Bioactivity:
  • Thiazole derivatives are known for anti-inflammatory and antimicrobial activities . The target compound’s methoxyindole group may augment these effects by modulating electron density in the aromatic system.
  • The 1-methylindole analog may exhibit reduced potency due to weaker hydrogen bonding, while the benzothiazole analog could target different enzymes (e.g., kinases) due to its distinct heterocyclic core.

Biological Activity

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and an ethyl ester functional group. The structure can be represented as follows:

\text{Ethyl 2 3 5 methoxy 1H indol 1 yl propanoyl amino}-1,3-thiazole-4-carboxylate}

This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. For instance, it has demonstrated significant activity against various strains of bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Mycobacterium smegmatis

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound indicate potent antibacterial effects:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coli>100
Mycobacterium smegmatis2.50

These results suggest that the compound is particularly effective against gram-positive bacteria while showing limited efficacy against gram-negative strains like E. coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

Cytotoxicity Assays

Cytotoxicity assays reveal that this compound can inhibit cell growth effectively:

Cell LineIC50 (μM)
A54910.5
MCF715.2

These findings indicate a significant potential for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies suggest that it may inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Key Mechanisms

  • Inhibition of Cell Wall Synthesis : The thiazole moiety is known to interfere with bacterial cell wall formation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings:

  • A study on indole-based thiazoles reported a derivative with an MIC of 0.50 μg/mL against MRSA, highlighting the potential for this compound to serve as a lead compound for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.